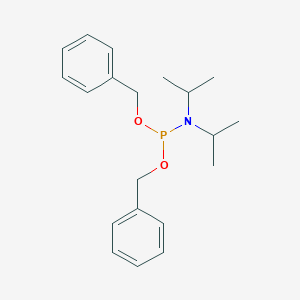

Dibenzyl N,N-diisopropylphosphoramidite

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPWLBTUUNFQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148584 | |

| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108549-23-1 | |

| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1

CAS Number: 108549-23-1

This technical guide provides an in-depth overview of Dibenzyl N,N-diisopropylphosphoramidite, a critical reagent in modern biochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on its role as a versatile phosphitylating agent.

Core Properties and Specifications

This compound is a colorless to light yellow, moisture-sensitive liquid.[1] It is widely recognized for its stability and high efficiency in coupling reactions, making it an indispensable tool in nucleic acid and phosphopeptide chemistry.[1][2] Proper handling and storage under an inert, dry atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C or -20°C) are crucial to prevent degradation.[3]

| Property | Value | Citations |

| CAS Number | 108549-23-1 | [3] |

| Molecular Formula | C₂₀H₂₈NO₂P | [3] |

| Molecular Weight | 345.42 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid/oil | [2] |

| Boiling Point | 130 °C @ 0.55 mmHg | [3] |

| Density | 1.028 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.535 | [3] |

| Purity | Typically ≥90%, with commercial grades of ≥95% to >98% available | [3][4] |

| Solubility | Soluble in THF, acetonitrile, dichloromethane, chloroform, benzene, toluene, diethyl ether, DMF. | [3][5] |

| Insolubility | Insoluble in cold water. | [3][5] |

| Storage Conditions | 2-8°C or -20°C, under inert gas (Nitrogen), moisture sensitive. | [3] |

Spectroscopic Data:

| Type | Nucleus | Solvent | Chemical Shift (δ) | Citations |

| NMR | ³¹P | CDCl₃ | +148.2 ppm | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a phosphorus precursor with benzyl alcohol. A common and convenient method involves the use of N,N-diisopropylphosphoramidous dichloride or dichloro-N,N-diisopropylphosphoramidite in the presence of a tertiary amine base to scavenge the generated HCl.[5]

Experimental Protocol: Synthesis from Dichloro-N,N-diisopropylphosphoramidite

This protocol describes the synthesis of this compound from dichloro-N,N-diisopropylphosphoramidite and benzyl alcohol.

Materials:

-

Dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol)

-

Anhydrous Benzyl Alcohol (45 mL, 416.67 mmol)

-

Anhydrous Triethylamine (66 mL, 455.44 mmol)

-

Anhydrous Tetrahydrofuran (THF) (300 mL)

-

500 mL Round-bottomed flask

-

Ice-salt bath

-

Stirring apparatus

-

Nitrogen inlet

Procedure:

-

To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,N-diisopropylphosphoramidite (42 g) and dissolve it in anhydrous THF (300 mL) with stirring.

-

Add anhydrous triethylamine (66 mL) to the solution.

-

Cool the flask to 0°C using an ice-salt bath.

-

Slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature is maintained near 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour. A white solid (triethylamine hydrochloride) will precipitate.

-

Remove the flask from the ice bath and continue stirring at room temperature for an additional 3 hours.

-

Cease stirring and allow the solid to settle for 10 minutes.

-

Filter the suspension and wash the collected solid with anhydrous THF.

-

Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.

-

The product is obtained as an oily liquid (54.0 g, 75.3% yield) and can often be used without further purification by column chromatography.

Synthesis Workflow Diagram

Core Applications and Experimental Protocols

This compound is a cornerstone reagent for the phosphitylation of alcohols, a key step in the synthesis of phosphopeptides and oligonucleotides.[2][5] The general methodology involves a three-step process:

-

Phosphitylation: The alcohol substrate reacts with this compound in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a trivalent phosphite triester intermediate.

-

Oxidation: The unstable phosphite triester is oxidized to the stable pentavalent dibenzyl phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH).

-

Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenolysis, to yield the final phosphoric acid functional group.[6]

General Phosphitylation Reaction Pathway

Experimental Protocol: Phosphorylation of a Protected Serine Derivative

This protocol provides an example of the phosphitylation of a protected amino acid, Boc-Ser-ONbz, which is a common step in the synthesis of phosphopeptides.[4]

Materials:

-

Boc-Ser-ONbz (N-tert-butoxycarbonyl-L-serine 4-nitrobenzyl ester)

-

This compound

-

1H-Tetrazole (as a solution in acetonitrile)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

10% aqueous Na₂S₂O₅

-

5% aqueous NaHCO₃

-

1 M HCl

-

Na₂SO₄

Procedure:

-

Phosphitylation: Dissolve Boc-Ser-ONbz in anhydrous DCM. Add a solution of 1H-tetrazole in acetonitrile, followed by the dropwise addition of this compound at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

-

Oxidation: Cool the reaction mixture to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir for 10-30 minutes at 0°C.[7]

-

Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₅. Transfer the mixture to a separatory funnel and dilute with EtOAc.

-

Wash the organic layer sequentially with 10% aqueous Na₂S₂O₅, 5% aqueous NaHCO₃, and 1 M HCl.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude dibenzyl-phosphorylated serine derivative by silica gel chromatography.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable reagent in several areas of research and development:

-

Oligonucleotide Synthesis: It is a key building block in the automated solid-phase synthesis of DNA and RNA, enabling the production of custom sequences for genetic research, diagnostics, and therapeutic applications like antisense oligonucleotides and siRNA.[1][2]

-

Phosphopeptide Synthesis: The ability to selectively phosphorylate serine, threonine, and tyrosine residues is crucial for studying protein phosphorylation, a fundamental process in cell signaling. Synthetic phosphopeptides are used to investigate enzyme kinetics, protein-protein interactions, and to develop kinase inhibitors.[5][8]

-

Bioconjugation: This reagent can be used to link biomolecules to other molecules or surfaces, which is important for creating effective drug delivery systems and diagnostic tools.[9]

-

Phosphorothioate Analogs: It serves as a precursor in the synthesis of phosphorothioate derivatives, which are important modifications in therapeutic oligonucleotides that increase their resistance to nuclease degradation.[1]

Safety and Handling

This compound is a combustible liquid and is sensitive to moisture.[3] It can cause skin and eye irritation.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood. For higher concentrations or poor ventilation, a suitable respirator should be used.[3]

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Refrigeration at 2-8°C is recommended for long-term storage.[3]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a comprehensive overview of this compound for its intended scientific audience. For further details, consulting the cited literature is recommended.

References

- 1. Dibenzyl phosphate(1623-08-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 108549-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Dibenzyl N,N-diisopropylphosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Reagent in Biopolymer Synthesis

Dibenzyl N,N-diisopropylphosphoramidite is a pivotal phosphitylating agent widely employed in the chemical synthesis of biomolecules, most notably oligonucleotides and phosphopeptides. Its robust reactivity and stability have established it as a cornerstone of the phosphoramidite method, the gold-standard for automated DNA and RNA synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications in research and drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, moisture-sensitive oil. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| CAS Number | 108549-23-1 |

| Molecular Formula | C₂₀H₂₈NO₂P |

| Molecular Weight | 345.42 g/mol |

| Boiling Point | 130 °C at 0.55 mmHg |

| Density | 1.028 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.535 |

| Solubility | Soluble in THF, acetonitrile, dichloromethane; Insoluble in cold water |

| Storage Temperature | 2-8°C |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of N,N-diisopropylphosphoramidous dichloride with benzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine.

Materials and Reagents:

-

N,N-Diisopropylphosphoramidous dichloride

-

Anhydrous benzyl alcohol

-

Anhydrous triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Ice-salt bath

-

Round-bottom flask

-

Nitrogen source

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, dissolve 42 g (207.92 mmol) of N,N-diisopropylphosphoramidous dichloride in 300 mL of anhydrous THF with stirring.

-

To the solution, add 66 mL (455.44 mmol) of anhydrous triethylamine.

-

Cool the flask to 0°C using an ice-salt bath.

-

Under a nitrogen atmosphere, slowly add 45 mL (416.67 mmol) of anhydrous benzyl alcohol dropwise, ensuring the reaction temperature remains near 0°C. A white solid will precipitate.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.

-

Allow the solid to settle for 10 minutes, then filter the mixture.

-

Wash the solid with THF and collect the filtrate.

-

Remove the THF from the filtrate by rotary evaporation to yield the crude product, an oily substance.

This procedure typically yields the product in high purity, suitable for use in subsequent phosphitylation reactions.

Mechanism of Action in Phosphitylation

This compound serves as a versatile phosphitylating agent for alcohols, a reaction that is central to the synthesis of phosphopeptides and oligonucleotides.[1] The general mechanism involves three key steps:

-

Phosphitylation: The phosphoramidite reacts with an alcohol in the presence of a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole. This reaction forms a trivalent phosphite triester intermediate.[2]

-

Oxidation: The unstable phosphite triester is then oxidized to a stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water, or tert-butyl hydroperoxide.[3]

-

Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenation, to yield the final phosphorylated molecule.[2]

Applications in Drug Development and Research

The unique reactivity of this compound makes it an indispensable tool in several areas of drug development and biomedical research.

Oligonucleotide Synthesis

The automated chemical synthesis of DNA and RNA is predominantly achieved via the phosphoramidite method. In this process, nucleoside phosphoramidites, which are derivatives of natural or modified nucleosides, are sequentially added to a growing oligonucleotide chain on a solid support. This compound is a key reagent for the synthesis of these nucleoside phosphoramidite building blocks.

The core of the phosphoramidite coupling reaction involves the activation of the phosphoramidite by a weak acid, such as tetrazole. The tetrazole protonates the diisopropylamino group, converting it into a good leaving group. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus center, displacing the diisopropylamine and forming a new phosphite triester linkage.[4]

This technology is fundamental to the production of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] A notable example of a therapeutic ASO is Mipomersen , which is used to treat homozygous familial hypercholesterolemia.[5][6][7] The synthesis of such therapeutic oligonucleotides relies on the high efficiency and reliability of the phosphoramidite chemistry.

Phosphopeptide Synthesis

Phosphorylation is a key post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is essential for studying the roles of protein phosphorylation in health and disease. This compound is utilized in the "post-assembly" phosphorylation of peptides synthesized on a solid support.

A representative protocol for the solid-phase synthesis of a phosphoserine-containing peptide is outlined below.

Experimental Protocol: Solid-Phase Synthesis of a Phosphoserine-Containing Peptide

This protocol describes the phosphorylation of a serine residue on a resin-bound peptide.

Materials and Reagents:

-

Resin-bound peptide with an unprotected serine hydroxyl group

-

This compound

-

1H-tetrazole in anhydrous acetonitrile (e.g., 0.45 M)

-

Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in anhydrous DCM in the synthesis vessel.

-

Phosphitylation:

-

Wash the resin with anhydrous acetonitrile.

-

Add a solution of this compound (e.g., 5 equivalents) and 1H-tetrazole solution to the resin.

-

Agitate the mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Wash the resin thoroughly with anhydrous acetonitrile and then DCM.

-

-

Oxidation:

-

Add the oxidizing solution to the resin and agitate for a specified time (e.g., 30 minutes).

-

Wash the resin with acetonitrile, DCM, and methanol.

-

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

-

The benzyl groups on the phosphate are typically removed during this acidic cleavage or by a subsequent hydrogenation step.

-

-

Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Other Applications

This compound is also employed in the synthesis of other biologically important molecules, including:

-

GDP (guanosine diphosphate) analogs: These are valuable tools for studying G-protein signaling pathways.

-

Bioconjugation: This reagent can be used to link biomolecules to other molecules or surfaces, which is important for developing drug delivery systems and diagnostic tools.[1]

Conclusion

This compound is a highly versatile and efficient phosphitylating agent that has become an indispensable reagent in the fields of chemical biology and drug development. Its central role in the robust and automatable phosphoramidite method for oligonucleotide synthesis has enabled the development of nucleic acid-based therapeutics. Furthermore, its utility in the synthesis of phosphopeptides provides researchers with critical tools to investigate the complex roles of protein phosphorylation in cellular signaling. A thorough understanding of the properties, synthesis, and applications of this reagent is therefore essential for scientists and professionals working at the forefront of biomedical research and pharmaceutical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]

- 5. Apolipoprotein B Synthesis Inhibition With Mipomersen in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]

- 6. Apolipoprotein B synthesis inhibition: results from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mipomersen, an antisense apolipoprotein B synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dibenzyl N,N-diisopropylphosphoramidite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl N,N-diisopropylphosphoramidite is a key phosphitylating agent widely utilized in modern synthetic chemistry, particularly in the fields of nucleic acid and peptide synthesis.[1][2] Its robust reactivity and stability make it an essential reagent for the introduction of phosphodiester and phosphorothioate linkages, which are fundamental to the structure of oligonucleotides and the modification of peptides and other biomolecules.[1] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data.

Chemical Structure and Properties

This compound, with the chemical formula C₂₀H₂₈NO₂P, is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two benzyloxy groups.[3][4] This structure confers its high reactivity as a phosphitylating agent. The diisopropylamino group acts as a good leaving group in the presence of a weak acid catalyst, facilitating the coupling reaction with a hydroxyl group. The benzyl protecting groups on the phosphate can be readily removed under mild conditions, typically through hydrogenolysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈NO₂P | [3][4] |

| Molecular Weight | 345.42 g/mol | [3][4] |

| CAS Number | 108549-23-1 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 130 °C @ 0.55 mmHg | [3] |

| Density | 1.028 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.535 | [3] |

| Solubility | Soluble in acetonitrile, dichloromethane, THF. Insoluble in cold water. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [3][6] |

Spectral Data

| Spectral Data | Value | Reference(s) |

| ³¹P NMR (CDCl₃) | δ 148.2 ppm |

Note: Detailed ¹H NMR, ¹³C NMR, and IR spectra for this compound are not consistently available in the surveyed literature. Researchers are advised to acquire their own analytical data for critical applications.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with diisopropylamine, followed by reaction with benzyl alcohol. A detailed experimental protocol is as follows:

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

Benzyl alcohol

-

Triethylamine (TEA)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Diisopropylamino Dichlorophosphine: To a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar) at 0°C, slowly add diisopropylamine (1 equivalent). The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting diisopropylamino dichlorophosphine is used in the next step without isolation.

-

Formation of this compound: To the solution of diisopropylamino dichlorophosphine at 0°C, add a solution of benzyl alcohol (2 equivalents) and triethylamine (2 equivalents) in the same anhydrous solvent dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a versatile reagent, but for standard automated oligonucleotide synthesis, phosphoramidites with a β-cyanoethyl protecting group on the phosphorus are more commonly used due to their deprotection conditions being compatible with the cleavage from the solid support. However, the fundamental steps of the phosphoramidite cycle are the same. The following is a detailed description of the key coupling step in solid-phase oligonucleotide synthesis.

The Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each nucleotide monomer.

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Protocol for the Coupling Step:

-

Activation: The phosphoramidite monomer (e.g., a nucleoside phosphoramidite) is activated by a weak acid catalyst, typically an azole such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.[7] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.

-

Coupling Reaction: The activated phosphoramidite solution is then delivered to the solid support, which has the growing oligonucleotide chain with a free 5'-hydroxyl group from the previous detritylation step.[8] The 5'-hydroxyl group attacks the phosphorus center of the activated phosphoramidite, displacing the protonated diisopropylamine and forming a phosphite triester linkage.[7] This reaction is typically very fast and efficient, with coupling times often under a minute.[9]

-

Washing: After the coupling reaction, the solid support is thoroughly washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and the activator.

Application in Phosphopeptide Synthesis

This compound is a valuable reagent for the phosphorylation of amino acid residues, such as serine, threonine, and tyrosine, to generate phosphopeptides.[6] The general strategy involves the phosphitylation of a protected amino acid or peptide followed by oxidation.

Workflow for Phosphorylation of a Hydroxyl-Containing Amino Acid

Figure 2: General workflow for the phosphorylation of a hydroxyl-containing amino acid.

General Experimental Procedure for Phosphorylation of a Serine Residue:

-

Starting Material: A suitably protected serine derivative, for example, Fmoc-Ser-OtBu, is dissolved in an anhydrous aprotic solvent such as THF or dichloromethane under an inert atmosphere.

-

Phosphitylation: To this solution, this compound (typically 1.1-1.5 equivalents) and an activator like 1H-tetrazole (typically 2-3 equivalents) are added. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Oxidation: The reaction mixture is then cooled to 0°C, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH) is added. The oxidation from the phosphite triester to the more stable phosphate triester is usually rapid.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography on silica gel, to yield the protected phosphoserine derivative.

-

Deprotection: The benzyl protecting groups on the phosphate can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the final phosphorylated serine derivative.

Conclusion

This compound is a cornerstone reagent in the synthesis of modified biopolymers. Its predictable reactivity and the mild conditions required for the removal of its benzyl protecting groups have made it an invaluable tool for researchers in chemistry, biology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory. While some detailed analytical data remains elusive in publicly accessible literature, the established methodologies for its synthesis and application underscore its continued importance in the construction of complex, biologically relevant molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Enamine [enamine.net]

- 3. 二苄基 N,N-二异丙基亚磷酰胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 108549-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. blog.invitek.com [blog.invitek.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Dibenzyloxy(diisopropylamino)phosphine: A Technical Guide to its Mechanism of Action and Applications in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyloxy(diisopropylamino)phosphine, also known as dibenzyl N,N-diisopropylphosphoramidite, is a key reagent in synthetic organic chemistry, primarily utilized for the phosphitylation of alcohols and amines. Its application is particularly prominent in the synthesis of phosphorylated biomolecules, including phosphopeptides and oligonucleotides, which are crucial in studying a wide array of biological processes and in the development of novel therapeutics. This technical guide provides an in-depth overview of the core mechanism of action of dibenzyloxy(diisopropylamino)phosphine, detailed experimental protocols, and relevant quantitative data for its synthesis and application.

Core Mechanism of Action: Phosphitylation

The primary function of dibenzyloxy(diisopropylamino)phosphine is to act as a phosphitylating agent. The core of its mechanism involves the reaction of the trivalent phosphorus atom with a nucleophile, typically a hydroxyl group of an alcohol, amino acid, or peptide. This process is generally carried out in three main stages: activation, nucleophilic attack, and oxidation.[1]

-

Activation: The phosphitylation reaction is initiated by the activation of dibenzyloxy(diisopropylamino)phosphine with a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole.[1] The acidic catalyst protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group (diisopropylamine).

-

Nucleophilic Attack: The activated phosphoramidite intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the substrate (e.g., the side chain of a serine, threonine, or tyrosine residue). The hydroxyl group attacks the electrophilic phosphorus center, displacing the protonated diisopropylamine and forming a phosphite triester intermediate.

-

Oxidation: The resulting trivalent phosphite triester is unstable and is subsequently oxidized to the more stable pentavalent phosphate triester. Common oxidizing agents for this step include m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide.

Following oxidation, the benzyl protecting groups on the phosphate can be removed, typically by catalytic hydrogenation, to yield the final phosphorylated product.[1] This three-step process provides a mild and efficient method for the site-specific phosphorylation of sensitive biomolecules.[1]

Physicochemical and Spectroscopic Data

Below is a summary of key physicochemical and spectroscopic data for dibenzyloxy(diisopropylamino)phosphine.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈NO₂P | |

| Molecular Weight | 345.43 g/mol | [2] |

| Appearance | Clear colorless or light liquid | [2] |

| CAS Number | 108549-23-1 | [2] |

| ³¹P NMR Chemical Shift (CDCl₃) | +148.2 ppm | [3] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

Experimental Protocols

Synthesis of Dibenzyloxy(diisopropylamino)phosphine

A common method for the synthesis of dibenzyloxy(diisopropylamino)phosphine involves the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol in the presence of a tertiary amine base.

Materials:

-

Diisopropylphosphoramidous dichloride (42 g, 207.92 mmol)

-

Anhydrous tetrahydrofuran (300 mL)

-

Anhydrous triethylamine (66 mL, 455.44 mmol)

-

Anhydrous benzyl alcohol (45 mL, 416.67 mmol)

-

Nitrogen gas

-

Ice-salt bath

-

Round-bottomed flask (500 mL)

-

Magnetic stirrer

-

Apparatus for filtration and rotary evaporation

Procedure:

-

To a 500 mL round-bottomed flask, add diisopropylphosphoramidous dichloride (42 g) and anhydrous tetrahydrofuran (300 mL). Stir the mixture until the solid is fully dissolved.

-

Add anhydrous triethylamine (66 mL) to the solution.

-

Cool the flask to 0°C using an ice-salt bath.

-

Under a nitrogen atmosphere, slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature remains close to 0°C. The formation of a white solid will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.

-

Stop stirring and allow the solid to settle for 10 minutes.

-

Filter the suspension and wash the collected solid with tetrahydrofuran.

-

Collect the filtrate and remove the solvent by rotary evaporation to obtain the crude product.

-

The product can be obtained as an oily liquid.

Yield: 54.0 g (75.3%) of dibenzyloxy(diisopropylamino)phosphine.[4]

Visualizing the Mechanism and Workflow

Phosphitylation Reaction Mechanism

Caption: General mechanism of phosphitylation using a phosphoramidite reagent.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of dibenzyloxy(diisopropylamino)phosphine.

Applications in Peptide and Amino Acid Phosphorylation

Dibenzyloxy(diisopropylamino)phosphine is a highly effective reagent for the O-phosphorylation of protected serine, threonine, and tyrosine residues within peptides.[3] The general procedure involves the phosphitylation of the free hydroxyl group of the amino acid residue, followed by in situ oxidation to the phosphate triester. The benzyl protecting groups can then be removed by hydrogenolysis to yield the phosphopeptide. This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis.[3]

While specific, detailed protocols with yields for every application are extensive, the general approach remains consistent with the mechanism and synthesis protocols described above. Researchers should optimize reaction conditions based on the specific substrate and scale of the synthesis.

Conclusion

Dibenzyloxy(diisopropylamino)phosphine is a versatile and efficient reagent for the introduction of phosphate groups into a variety of organic molecules, most notably amino acids and peptides. Its mechanism of action, proceeding through an activated phosphoramidite intermediate, allows for mild and selective phosphorylation. The straightforward synthesis and handling procedures make it a valuable tool for researchers in chemical biology and drug discovery who are investigating the roles of protein phosphorylation in cellular signaling and disease.

References

An In-depth Technical Guide to the Fundamental Chemistry of Bis(benzyloxy)(diisopropylamino)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzyloxy)(diisopropylamino)phosphine, also known as dibenzyl N,N-diisopropylphosphoramidite, is a key phosphitylating agent in modern organic synthesis. Its unique structural features, combining the steric bulk of the diisopropylamino group with the lability of the benzyloxy groups, make it a valuable reagent for the phosphorylation of alcohols, a critical transformation in the synthesis of various biologically significant molecules. This technical guide provides a comprehensive overview of the fundamental chemistry of bis(benzyloxy)(diisopropylamino)phosphine, including its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in synthetic chemistry, particularly in the context of drug development.

Physicochemical Properties

Bis(benzyloxy)(diisopropylamino)phosphine is a colorless to light yellow, moisture-sensitive oil.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 108549-23-1 | [2][3] |

| Molecular Formula | C₂₀H₂₈NO₂P | [3] |

| Molecular Weight | 345.42 g/mol | [2] |

| Appearance | Clear colorless or light yellow liquid/oil | [1][4] |

| Boiling Point | 130 °C at 0.55 mmHg | [2] |

| Density | 1.028 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.535 | [2] |

| Solubility | Soluble in THF, acetonitrile, chloroform, and dichloromethane. Insoluble in cold water. | [2][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of bis(benzyloxy)(diisopropylamino)phosphine. The following table summarizes its key NMR spectroscopic data.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |

| ³¹P NMR (CDCl₃) | +148.2 ppm | - | - | P | [6] |

Synthesis of Bis(benzyloxy)(diisopropylamino)phosphine

The synthesis of bis(benzyloxy)(diisopropylamino)phosphine is typically achieved through the reaction of dichloro(diisopropylamino)phosphine with benzyl alcohol in the presence of a base to neutralize the HCl byproduct.

Synthesis Workflow

Caption: Workflow for the synthesis of bis(benzyloxy)(diisopropylamino)phosphine.

Experimental Protocol: Synthesis of Dichloro(diisopropylamino)phosphine (Precursor)

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

Phosphorus trichloride

-

Diisopropylamine

-

Hexanes (anhydrous)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Flame-dried, two-necked, round-bottomed flask with a magnetic stir bar

-

Nitrogen/Argon inlet adapter

-

Rubber septa

-

Syringes

-

Ice bath

-

Schlenk filter

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure:

-

Set up a flame-dried, two-necked, round-bottomed flask under a positive pressure of nitrogen or argon.

-

To the flask, add phosphorus trichloride (1.0 equivalent) via syringe, followed by anhydrous hexanes.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diisopropylamine (1.8-2.0 equivalents) dropwise via syringe. A white precipitate of diisopropylammonium chloride will form immediately.

-

After the addition is complete, remove the ice bath and stir the suspension at room temperature for 1 hour.

-

Filter the suspension through a Schlenk filter under vacuum to remove the diisopropylammonium chloride precipitate. Wash the solid with anhydrous hexanes.

-

Concentrate the filtrate using a rotary evaporator to yield crude dichloro(diisopropylamino)phosphine as an oil.

-

For higher purity, the crude product can be purified by short-path distillation.

Experimental Protocol: Synthesis of Bis(benzyloxy)(diisopropylamino)phosphine

This protocol is based on a general procedure found in the chemical literature.[6]

Materials:

-

Dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent)

-

Anhydrous benzyl alcohol (2.0 equivalents)

-

Anhydrous triethylamine (2.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Flame-dried, round-bottomed flask with a magnetic stir bar

-

Nitrogen/Argon inlet

-

Dropping funnel

-

Ice-salt bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve dichloro-N,N-diisopropylphosphoramidite (1.0 equivalent) and anhydrous triethylamine (2.2 equivalents) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice-salt bath.

-

Slowly add anhydrous benzyl alcohol (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature near 0 °C. The formation of a white solid (triethylammonium chloride) will be observed.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

-

Filter the suspension to remove the triethylammonium chloride precipitate. Wash the solid with anhydrous THF.

-

Collect the filtrate and remove the solvent by rotary evaporation to obtain the crude product as an oily substance. The product is often used without further purification, but can be purified by chromatography on silica gel if necessary.[6]

Application in Phosphitylation Reactions

Bis(benzyloxy)(diisopropylamino)phosphine is a versatile phosphitylating agent for alcohols, leading to the formation of phosphite triesters, which can then be oxidized to the corresponding phosphate triesters.[5]

General Phosphitylation and Oxidation Workflow

References

- 1. fishersci.com [fishersci.com]

- 2. 二苄基 N,N-二异丙基亚磷酰胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bis(benzyloxy)(diisopropylamino)phosphine | C20H28NO2P | CID 196621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Enamine [enamine.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidites in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry stands as the bedrock of modern organic synthesis, particularly in the automated chemical synthesis of oligonucleotides. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the pivotal role of phosphoramidites. From elucidating reaction mechanisms to detailing purification strategies, this document serves as an essential resource for professionals in research, discovery, and drug development.

Core Principles of Phosphoramidite Chemistry

At its heart, phosphoramidite chemistry is a sequential, cyclic process that enables the stepwise addition of nucleoside monomers to a growing oligonucleotide chain, which is typically anchored to a solid support.[1] This method's remarkable success lies in its high coupling efficiency, often exceeding 99%, and its amenability to automation.[2] The phosphoramidite building blocks themselves are nucleoside derivatives featuring key protecting groups that ensure the specificity of the desired chemical reactions.

The fundamental structure of a nucleoside phosphoramidite includes:

-

A nucleoside with its exocyclic amines protected.

-

A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.

-

A 3'-phosphoramidite moiety, which is the reactive group for chain elongation. This moiety typically includes a diisopropylamino group and a 2-cyanoethyl protecting group on the phosphorus atom.[1]

The Solid-Phase Oligonucleotide Synthesis Cycle

The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four key steps in each cycle are detritylation, coupling, capping, and oxidation.[3]

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

The cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1] The release of the DMT cation, which is bright orange, allows for real-time monitoring of the synthesis efficiency.[1]

The key chain-elongation step involves the activation of the incoming phosphoramidite monomer by an activator, followed by its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] This forms an unstable phosphite triester linkage.[4]

Caption: The activation and coupling steps in phosphoramidite chemistry.

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains remain unreacted.[1] To prevent these from reacting in subsequent cycles and forming deletion mutations, they are permanently blocked in a capping step.[1] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[5]

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester.[4] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]

Quantitative Data in Phosphoramidite Chemistry

The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The following tables summarize key quantitative data for activators and the impact of coupling efficiency on final product yield.

Table 1: Comparison of Common Activators in Phosphoramidite Chemistry

| Activator | pKa | Solubility in Acetonitrile | Typical Coupling Time (DNA) |

| 1H-Tetrazole | 4.89 | ~0.5 M | 30-60 seconds |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | 15-30 seconds |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | ~0.33 M | ~90 seconds (RNA) |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 10-20 seconds |

Data compiled from multiple sources, including Glen Research reports and scientific publications.[6][7][8]

Table 2: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

| Oligonucleotide Length | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |

| 20mer | 66.8% | 81.8% | 90.5% |

| 50mer | 36.4% | 60.5% | 77.9% |

| 100mer | 13.3% | 36.6% | 60.6% |

Theoretical yield calculated as (Average Coupling Efficiency)^(Number of couplings).[9]

Experimental Protocols

The following are detailed methodologies for key experiments in phosphoramidite-based oligonucleotide synthesis.

-

Solid Support Preparation: Start with 1 µmol of the first nucleoside loaded onto a controlled pore glass (CPG) solid support in a synthesis column.

-

Reagent Preparation:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

-

Phosphoramidite Solutions: 0.1 M solutions of the desired phosphoramidites in anhydrous Acetonitrile.

-

Capping Solution A: Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washes: Anhydrous Acetonitrile.

-

-

Synthesis Cycle Program (Automated Synthesizer):

-

Step 1: Detritylation: Flush the column with deblocking solution for 60 seconds. Wash thoroughly with acetonitrile.

-

Step 2: Coupling: Simultaneously deliver the activator solution and the appropriate phosphoramidite solution to the column and allow to react for 30 seconds. Wash with acetonitrile.

-

Step 3: Capping: Deliver a 1:1 mixture of Capping Solution A and B to the column and allow to react for 20 seconds. Wash with acetonitrile.

-

Step 4: Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds. Wash with acetonitrile.

-

-

Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

-

Final Detritylation (Optional): The final DMT group can be left on ("Trityl-on") for purification purposes or removed on the synthesizer ("Trityl-off").[4]

-

Cleavage from Solid Support: After synthesis, transfer the CPG support to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[10]

-

Base Deprotection: Seal the vial and heat at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[1] For sensitive modifications, milder deprotection conditions using reagents like aqueous methylamine may be required.[10]

-

Evaporation: After cooling, transfer the supernatant to a new tube and evaporate the ammonia to dryness using a vacuum concentrator.

Table 3: Common Protecting Groups and Deprotection Conditions

| Protecting Group | Base | Standard Deprotection (Ammonium Hydroxide, 55°C) | Mild Deprotection (e.g., K₂CO₃ in Methanol) |

| Benzoyl (Bz) | Adenine, Cytosine | 8-12 hours | Not readily cleaved |

| Isobutyryl (iBu) | Guanine | 8-12 hours | Not readily cleaved |

| Acetyl (Ac) | Cytosine | 8-12 hours | ~4 hours at RT |

| Phenoxyacetyl (Pac) | Adenine | ~4 hours | ~2 hours at RT |

| Dimethylformamidine (dmf) | Guanine | ~1 hour | Not applicable |

Data compiled from various sources.[1][10]

High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides.[11]

-

Sample Preparation: Resuspend the crude, deprotected oligonucleotide pellet in 1 mL of sterile, nuclease-free water.

-

HPLC System:

-

Column: Reverse-phase C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

-

Purification Method ("Trityl-on"):

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample.

-

Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. The hydrophobic DMT-on full-length product will elute later than the trityl-off failure sequences.

-

Collect the major peak corresponding to the DMT-on product.

-

-

Post-Purification Detritylation:

-

Evaporate the collected fraction to dryness.

-

Resuspend the pellet in 80% aqueous acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.[12]

-

-

Desalting: Remove the acetic acid and salts by ethanol precipitation or using a desalting column.

Caption: A typical workflow for the purification of synthetic oligonucleotides.

Applications Beyond Standard Oligonucleotide Synthesis

The versatility of phosphoramidite chemistry extends far beyond the synthesis of standard DNA and RNA. By using modified phosphoramidite building blocks, a wide array of functionalities can be introduced into oligonucleotides for various applications:

-

Therapeutics: Synthesis of antisense oligonucleotides, siRNAs, and aptamers often involves modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-O-methyl, 2'-fluoro) to enhance stability and efficacy.

-

Diagnostics: Incorporation of fluorescent dyes, quenchers, and biotin labels for use as probes in PCR, qPCR, and microarrays.[13]

-

Research Tools: Site-specific introduction of cross-linking agents, photo-cleavable linkers, and other functional groups to study nucleic acid structure and interactions.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides, enabling groundbreaking advancements in molecular biology, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, coupled with robust experimental protocols and a quantitative approach to process optimization, is paramount for researchers and developers in this field. The continued innovation in phosphoramidite reagents and methodologies promises to further expand the horizons of synthetic biology and personalized medicine.

References

- 1. atdbio.com [atdbio.com]

- 2. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. glenresearch.com [glenresearch.com]

- 7. academic.oup.com [academic.oup.com]

- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. labcluster.com [labcluster.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

Dibenzyl N,N-diisopropylphosphoramidite molecular weight and formula

This document provides core technical specifications for Dibenzyl N,N-diisopropylphosphoramidite, a key reagent in organic synthesis. It is particularly utilized for the phosphitylation of alcohols and plays a significant role in the synthesis of oligonucleotides, phosphopeptides, and various biomolecules.[1][2][3] The compound's stability and high efficiency in coupling reactions make it a valuable tool for researchers in nucleic acid chemistry and drug development.[1]

Chemical Properties and Identification

The fundamental chemical identifiers and properties of this compound are summarized below. This data is critical for stoichiometric calculations in reaction protocols and for analytical characterization.

| Identifier | Value |

| Molecular Formula | C₂₀H₂₈NO₂P[1][2][4][5] |

| Molecular Weight | 345.42 g/mol [2][4] |

| Linear Formula | [(CH₃)₂CH]₂NP(OCH₂C₆H₅)₂ |

| CAS Number | 108549-23-1[1][2][4] |

Structural Information

This compound is comprised of a central phosphorus atom bonded to a diisopropylamino group and two benzyloxy groups. This structure is key to its function as a phosphitylating agent.

Methodology for Determination of Molecular Properties

The molecular formula and weight of a chemical compound like this compound are fundamental properties derived from its atomic composition.

1. Molecular Formula (C₂₀H₂₈NO₂P): The formula is determined based on the known structure of the molecule, which is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods elucidate the connectivity and number of atoms (20 Carbon, 28 Hydrogen, 1 Nitrogen, 2 Oxygen, 1 Phosphorus) within the molecule.

2. Molecular Weight (345.42 g/mol ): The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon: 20 x 12.011 u = 240.22 u

-

Hydrogen: 28 x 1.008 u = 28.224 u

-

Nitrogen: 1 x 14.007 u = 14.007 u

-

Oxygen: 2 x 15.999 u = 31.998 u

-

Phosphorus: 1 x 30.974 u = 30.974 u

-

Total Molecular Weight: 345.423 u (or g/mol )

Given that these are intrinsic and calculated properties based on the verified structure of the molecule, detailed experimental protocols for their de novo determination are not typically included in standard technical guides. The confirmation of these properties for a specific batch is usually part of a standard Quality Control (QC) procedure, often involving mass spectrometry.

References

Physical properties of Dibenzyl N,N-diisopropylphosphoramidite

An In-depth Technical Guide on the Physical Properties of Dibenzyl N,N-diisopropylphosphoramidite

Introduction

This compound is a versatile phosphitylating agent crucial in organic synthesis, particularly for the preparation of phosphopeptides and nucleotide coupling.[1][2] Its utility in the development of complex biomolecules makes a thorough understanding of its physical properties essential for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of these properties, experimental protocols for their determination, and a workflow for its quality assessment.

Chemical Identity

-

Chemical Name: this compound[1]

-

Synonyms: Bis(benzyloxy)(diisopropylamino)phosphine, Dibenzyloxy(diisopropylamino)phosphine[3]

-

CAS Number: 108549-23-1[3]

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid/oil. | [1][4][5][6] |

| Density | 1.028 g/mL at 25 °C. | [1][3][7] |

| Boiling Point | 130 °C at 0.55 mmHg. | [1][3] |

| Refractive Index | n20/D 1.535. | [1][3] |

| Flash Point | 69 °C (156.2 °F) - closed cup. | [3][7] |

| Solubility | Soluble in THF, acetonitrile, dichloromethane, and chloroform. Insoluble in cold water. | [1][3][8] |

| Purity | Technical grade typically ~90%; High purity grades >98%. | [3][4][6] |

Stability and Handling

This compound is sensitive to moisture and air and should be stored under an inert atmosphere, such as nitrogen.[7] Recommended storage is in a refrigerated environment between 2-8°C.[1][3] The compound is classified as a combustible liquid.[3]

Experimental Protocols for Property Determination

The physical properties listed above are determined by standard laboratory procedures. While specific internal testing protocols of manufacturers may vary, the general methodologies are well-established.

1. Determination of Density: The density of a liquid sample like this compound is typically determined using a pycnometer or a digital density meter.

-

Protocol using a Pycnometer:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

It is then filled with distilled water of a known temperature (e.g., 25°C) and weighed again (m₂). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature and weighed (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water.

-

2. Determination of Boiling Point: The boiling point at reduced pressure is determined using vacuum distillation.

-

Protocol for Vacuum Distillation:

-

The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.

-

The system is evacuated to the desired pressure (e.g., 0.55 mmHg).

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

-

3. Determination of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Protocol using an Abbé Refractometer:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale, corrected for temperature (typically 20°C).

-

Workflow for Quality Assessment

The quality and purity of phosphoramidite reagents are paramount for their successful application in synthesis. A typical quality control workflow involves multiple analytical techniques to confirm identity and purity.

Caption: Quality control workflow for this compound.

References

- 1. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE | 108549-23-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound technical grade, 90 108549-23-1 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 108549-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Enamine [enamine.net]

The Cornerstone of Synthetic DNA and RNA: An In-depth Guide to Phosphoramidite Chemistry

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a fundamental technology. At its heart lies phosphoramidite chemistry, a robust and highly efficient method that has remained the gold standard for nearly four decades. This technical guide delves into the core principles of phosphoramidite chemistry, providing a detailed examination of its key features, experimental protocols, and the critical parameters that ensure the successful synthesis of custom DNA and RNA sequences.

Phosphoramidite chemistry facilitates the stepwise addition of nucleotide monomers to a growing oligonucleotide chain, which is anchored to a solid support.[1] This method is renowned for its high coupling efficiency, typically exceeding 99%, which is crucial for the synthesis of long and high-purity oligonucleotides.[2][3] The entire process is automated and proceeds in a 3' to 5' direction, opposite to the natural 5' to 3' enzymatic synthesis of nucleic acids.[4]

The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation.[1][5] These steps are meticulously controlled to ensure the fidelity of the final oligonucleotide sequence.

The Four-Step Synthesis Cycle

The power of phosphoramidite chemistry lies in its cyclical nature, allowing for the sequential and controlled addition of nucleotides. Each cycle builds upon the previous one, elongating the oligonucleotide chain with high precision.

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group from the nucleotide bound to the solid support.[4][6] This protecting group is typically a dimethoxytrityl (DMT) group, which is acid-labile.[3][6] A solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, is used to cleave the DMT group, exposing a reactive 5'-hydroxyl group.[6][7] The resulting DMT cation is brightly colored, which allows for real-time monitoring of the synthesis efficiency.

Coupling

Following detritylation, the next nucleoside phosphoramidite is introduced along with an activator, such as 1H-tetrazole or its derivatives.[7][] The activator protonates the diisopropylamino group on the phosphoramidite, making it a good leaving group.[9][] The exposed 5'-hydroxyl group of the support-bound nucleotide then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage.[9] This reaction is rapid and highly efficient, forming the new internucleotide bond.[7]

Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may not have reacted with the incoming phosphoramidite.[6][7] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[6][7] This is typically achieved by treating the solid support with a mixture of acetic anhydride and 1-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert for the remainder of the synthesis.[7][]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[4][] Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural phosphodiester backbone of DNA.[] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[][12] This step stabilizes the growing oligonucleotide chain for the subsequent synthesis cycles.[]

After the oxidation step, the cycle is complete, and the process is repeated with the next phosphoramidite monomer until the desired oligonucleotide sequence is assembled.

Experimental Workflow and Logical Relationships

The logical progression of the phosphoramidite synthesis cycle is critical for its success. Each step prepares the growing oligonucleotide chain for the subsequent reaction in a precisely controlled manner.

Caption: The cyclical workflow of phosphoramidite-based oligonucleotide synthesis.

Quantitative Data Summary

The efficiency and conditions of each step in the phosphoramidite synthesis cycle are critical for producing high-quality oligonucleotides. The following tables summarize key quantitative data for the synthesis process.

| Parameter | Typical Value/Range | Reference |

| Coupling Efficiency | ||

| Per Step | >99% | [3][13] |

| Overall Yield (for a 20-mer) | ~82% (assuming 99% step efficiency) | Calculated |

| Overall Yield (for a 100-mer) | ~36.6% (assuming 99% step efficiency) | Calculated |

| Reaction Times | ||

| Detritylation | 10 - 110 seconds | [6] |

| Coupling (DNA) | ~20 seconds | [7] |

| Coupling (RNA) | 5 - 15 minutes | [7] |

| Capping | ~30 seconds | [9] |

| Oxidation | ~45 seconds | [9] |

| Full Cycle Time (DNA) | 5 - 6 minutes | [2] |

| Full Cycle Time (RNA) | 25 - 30 minutes | [2] |

| Reagent | Typical Concentration/Composition | Purpose | Reference |

| Detritylation | |||

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | DMT removal | [6] |

| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Milder DMT removal | [6] |

| Coupling | |||

| Phosphoramidites | 0.05 - 0.1 M in Acetonitrile | Nucleotide monomers | [14] |

| Activator (e.g., ETT, DCI) | 0.2 - 0.7 M in Acetonitrile | Activates phosphoramidites | [7][15] |

| Capping | |||

| Cap A (Acetic Anhydride) | Acetic Anhydride/Pyridine/THF (1/1/8) | Acetylating agent | [9][6] |

| Cap B (N-Methylimidazole) | 17.6% w/v in Acetonitrile | Catalyst | [9] |

| Oxidation | |||

| Iodine | 0.015 - 0.02 M in Water/Pyridine/THF | Oxidizing agent | [9][16] |

| Cleavage & Deprotection | |||

| Ammonium Hydroxide | Concentrated (28-33%) | Cleavage from support and deprotection | [17] |

| AMA (Ammonium Hydroxide/Methylamine) | 1:1 (v/v) | Faster deprotection | [17] |

Detailed Experimental Protocols

The following protocols provide a general overview of the key steps in phosphoramidite chemistry. Specific parameters may vary depending on the synthesizer, scale, and specific sequence being synthesized.

Protocol 1: Detritylation

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

Wash the solid support column with anhydrous acetonitrile.

-

Flush the column with argon or helium to remove residual solvent.

-

Deliver the detritylation solution to the column and allow it to react for 60-120 seconds.

-

Monitor the orange color of the DMT cation in the effluent to assess coupling efficiency from the previous cycle.

-

Wash the column extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

Flush the column with an inert gas.

-

Protocol 2: Coupling

-

Reagents:

-

0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

-

0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) in anhydrous acetonitrile.

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for 20-60 seconds for DNA synthesis or 5-15 minutes for RNA synthesis.[7]

-

Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Flush the column with an inert gas.

-

Protocol 3: Capping

-

Reagents:

-

Capping Solution A: Acetic anhydride/Pyridine/THF.

-

Capping Solution B: N-Methylimidazole in THF.

-

-

Procedure:

-

Simultaneously deliver equal volumes of Capping Solution A and Capping Solution B to the column.

-

Allow the capping reaction to proceed for 30-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Flush the column with an inert gas.

-

Protocol 4: Oxidation

-

Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.

-

Procedure:

-

Deliver the oxidizing solution to the column.

-

Allow the oxidation reaction to proceed for 30-60 seconds.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the iodine solution and any residual water.

-

Flush the column with an inert gas.

-

Protocol 5: Cleavage and Deprotection

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure:

-

After the final synthesis cycle, transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add the cleavage/deprotection solution to the vial.

-

For cleavage, allow the reaction to proceed at room temperature for 1-2 hours.[17]

-

For deprotection of the nucleobases and phosphate groups, heat the sealed vial at 55°C for 5-17 hours, depending on the protecting groups used.[9][18]

-

Cool the solution, evaporate the ammonia, and resuspend the crude oligonucleotide in water for subsequent purification.

-

Post-Synthesis: Cleavage and Deprotection

Once the desired sequence has been assembled on the solid support, the oligonucleotide must be cleaved from the support and the protecting groups on the nucleobases and the phosphate backbone must be removed.[19][20] This is typically achieved in a one-pot reaction using a strong base, most commonly concentrated ammonium hydroxide.[17] The exocyclic amino groups of adenine, guanine, and cytosine are protected with acyl groups (e.g., benzoyl, isobutyryl) during synthesis, which are removed during this final deprotection step.[9] The 2-cyanoethyl groups protecting the phosphate backbone are also removed by β-elimination.[9]

The choice of deprotection conditions can be critical, especially for oligonucleotides containing sensitive chemical modifications.[17][19] Milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (AMA) or gaseous ammonia, can be employed to preserve the integrity of these modifications.[17] After cleavage and deprotection, the crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from any truncated sequences or other impurities.

Conclusion

Phosphoramidite chemistry remains an indispensable tool in modern molecular biology, biotechnology, and drug development. Its high efficiency, reliability, and amenability to automation have enabled the routine synthesis of high-quality DNA and RNA oligonucleotides for a vast array of applications, from PCR primers and gene synthesis to therapeutic antisense oligonucleotides and siRNAs. A thorough understanding of the core principles, reaction conditions, and experimental protocols outlined in this guide is essential for any researcher or scientist working with synthetic nucleic acids. By carefully controlling each step of the synthesis cycle, it is possible to produce custom oligonucleotides with the high fidelity and purity required for today's demanding scientific applications.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. atdbio.com [atdbio.com]

- 12. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 13. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.biosearchtech.com [blog.biosearchtech.com]

- 20. downstreamcolumn.com [downstreamcolumn.com]

Methodological & Application

Protocol for the Phosphitylation of Alcohols Using Dibenzyl N,N-diisopropylphosphoramidite

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of alcohols is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and chemical biology. Phosphorylated molecules play crucial roles in various biological processes, and the introduction of a phosphate monoester can modulate the solubility, cell permeability, and pro-drug potential of therapeutic agents. Dibenzyl N,N-diisopropylphosphoramidite is a widely used phosphitylating agent for the efficient conversion of alcohols to their corresponding dibenzyl phosphates, which can be subsequently deprotected to yield the desired phosphoric acid monoesters. This reagent offers the advantages of mild reaction conditions, good functional group tolerance, and the formation of a stable phosphite triester intermediate that can be readily oxidized.[1][2]